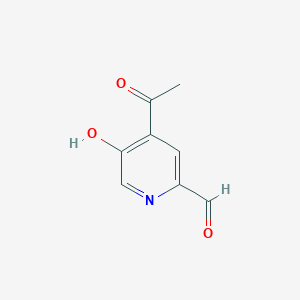
4-Acetyl-5-hydroxypyridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-5-hydroxypyridine-2-carbaldehyde is an organic compound with the molecular formula C8H7NO3 It is a derivative of pyridine, a nitrogen-containing heterocycle, and features functional groups such as an acetyl group, a hydroxyl group, and an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-5-hydroxypyridine-2-carbaldehyde typically involves multi-step organic reactions. One common method starts with the functionalization of pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and controlled reaction conditions are employed to ensure efficient production. The use of advanced catalysts and reaction monitoring systems can further enhance the scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetyl-5-hydroxypyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The acetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the acetyl group under mild conditions.
Major Products Formed
Oxidation: Formation of 4-acetyl-5-pyridinecarboxylic acid.
Reduction: Formation of 4-acetyl-5-hydroxypyridine-2-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Acetyl-5-hydroxypyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive ligand in coordination chemistry and enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 4-Acetyl-5-hydroxypyridine-2-carbaldehyde involves its interaction with specific molecular targets. The compound can form Schiff bases with amines, leading to the formation of stable complexes. These complexes can modulate enzyme activity and inhibit specific biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress-related processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxypyridine-2-carbaldehyde: Similar structure but lacks the acetyl group.
4-Hydroxypyridine-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.
Pyridine-2-carbaldehyde: Lacks both the hydroxyl and acetyl groups.
Uniqueness
4-Acetyl-5-hydroxypyridine-2-carbaldehyde is unique due to the presence of multiple functional groups that allow for diverse chemical reactivity. The combination of acetyl, hydroxyl, and aldehyde groups provides a versatile platform for various synthetic transformations and applications in different fields .
Propriétés
Formule moléculaire |
C8H7NO3 |
|---|---|
Poids moléculaire |
165.15 g/mol |
Nom IUPAC |
4-acetyl-5-hydroxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H7NO3/c1-5(11)7-2-6(4-10)9-3-8(7)12/h2-4,12H,1H3 |
Clé InChI |
KZDYTDWEPPEEFO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=NC(=C1)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


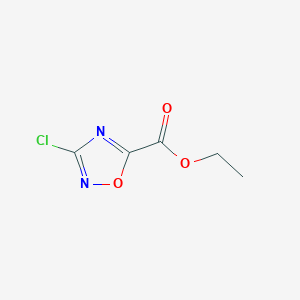


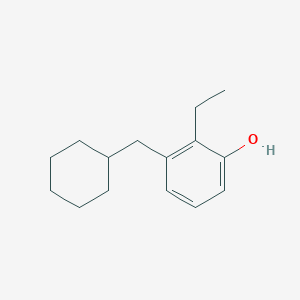
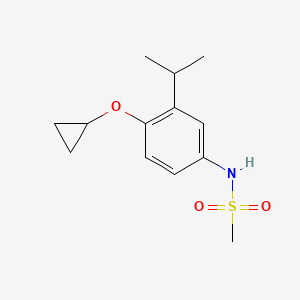

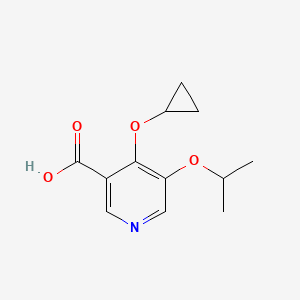



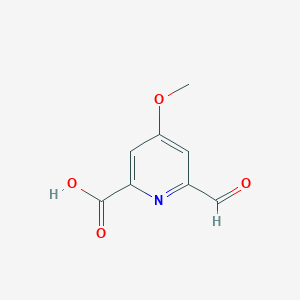


![2-(Benzylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-ol](/img/structure/B14850159.png)
